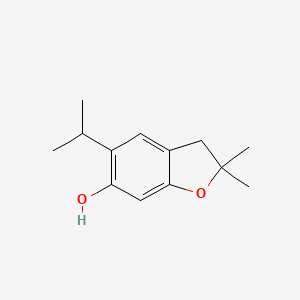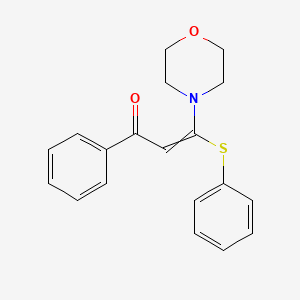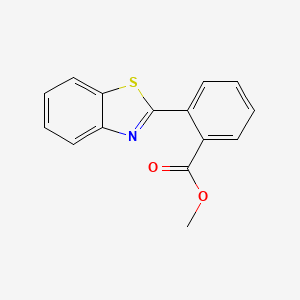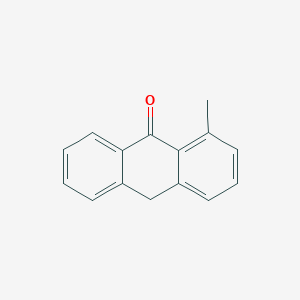
1-Methylanthracen-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylanthracen-9(10H)-one is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is a derivative of anthracene, characterized by the presence of a methyl group at the first position and a ketone group at the ninth position
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylanthracen-9(10H)-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylanthracene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 1-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-Methylanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form anthraquinone derivatives.
Reduction: Reduction of the ketone group can yield 1-methylanthracene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 1-Methylanthracene.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
科学的研究の応用
1-Methylanthracen-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a fluorescent probe in diagnostic imaging.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 1-methylanthracen-9(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular function. Additionally, its ability to undergo redox reactions makes it a candidate for use in photodynamic therapy, where it generates reactive oxygen species upon exposure to light, leading to targeted cell death.
類似化合物との比較
Anthracene: A parent compound with three fused benzene rings, lacking the methyl and ketone groups.
9-Methylanthracene: Similar to 1-methylanthracen-9(10H)-one but without the ketone group.
Anthraquinone: Contains two ketone groups at the ninth and tenth positions, differing in oxidation state.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both a methyl group and a ketone group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
103768-79-2 |
|---|---|
分子式 |
C15H12O |
分子量 |
208.25 g/mol |
IUPAC名 |
1-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)15(16)14(10)12/h2-8H,9H2,1H3 |
InChIキー |
XSFPJYHPSAVIOC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)CC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)

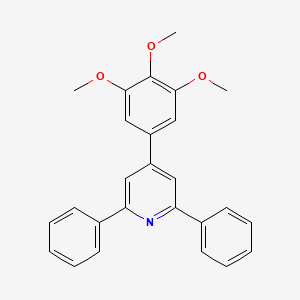
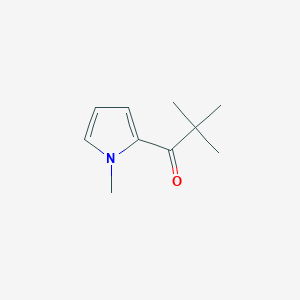
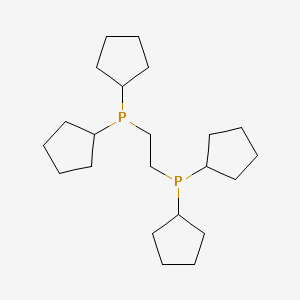
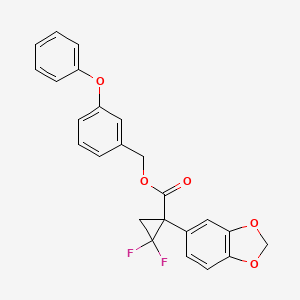
![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
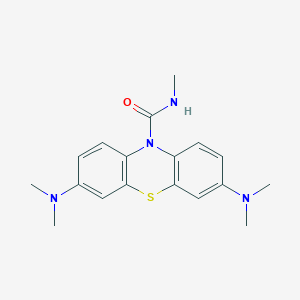
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)
